Promethazine N-Glucuronide
Description
Properties
Molecular Formula |
C23H28N2O6S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3 |
InChI Key |
ABNKYMDJQOWLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Formation and Characterization of Promethazine N Glucuronide
Biosynthesis of Promethazine (B1679618) N-Glucuronide
The formation of Promethazine N-Glucuronide is a phase II metabolic reaction, a process the body uses to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be easily excreted. researchgate.net This biotransformation is primarily an enzymatic process occurring in the liver and other tissues. nih.govnih.gov
Enzymatic Mediation by UDP-Glucuronosyltransferases (UGTs)
The conjugation of glucuronic acid to promethazine is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov These enzymes are predominantly located in the microsomal fraction of various tissues, with the liver being a primary site. nih.govnih.gov Specifically, the N-glucuronidation of tertiary amines like promethazine is mainly attributed to the activity of UGT1A4 and UGT2B10 isoforms. researchgate.netresearchgate.net The reaction involves the transfer of a glucuronyl group from a cofactor to the tertiary amine nitrogen atom of the promethazine molecule, forming a quaternary ammonium-linked glucuronide. researchgate.netnih.gov Studies have shown that promethazine can inhibit the glucuronidation of other compounds, indicating its interaction with the UGT enzyme system. nih.gov
Structural Elucidation and Confirmation Methodologies
The identification and characterization of this compound rely on a combination of advanced analytical techniques that allow for the separation and structural analysis of metabolites from complex biological matrices.
Mass Spectrometry Approaches (e.g., Fast Atom Bombardment Mass Spectrometry)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of metabolites. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a key technique in the analysis of N-glucuronide metabolites. nih.govnih.gov In FAB-MS, the sample is bombarded with a high-energy beam of neutral atoms, causing the ionization and desorption of the analyte molecules. This technique is particularly suitable for polar and non-volatile compounds like glucuronides. nih.govresearchgate.net The resulting mass spectrum of this compound would show a prominent peak corresponding to the protonated molecule [M+H]+, confirming its molecular weight. nih.govresearchgate.net Fragmentation patterns observed in the mass spectrum, such as the loss of the glucuronic acid moiety, provide further structural confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating promethazine and its various metabolites, including this compound, from biological samples like urine or plasma. nih.govresearchgate.netmdpi.com This chromatographic method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). mdpi.comresearchgate.net Different components in the mixture interact differently with the adsorbent material, causing them to separate as they flow through the column. mdpi.com By using a suitable column, such as a C18 reversed-phase column, and an appropriate mobile phase, researchers can achieve efficient separation of promethazine from its more polar N-glucuronide metabolite. researchgate.netmdpi.com The separated compounds can then be detected and quantified as they exit the column. researchgate.net
Chromatographic Behavior Comparison with Synthetic Authentic Compounds
To definitively confirm the identity of a metabolite, its analytical properties are compared with those of a synthetically prepared authentic standard. nih.gov This involves synthesizing this compound in a laboratory setting. nih.gov The synthetic compound is then analyzed using the same HPLC method as the biological sample. The confirmation is achieved by demonstrating that the metabolite peak in the chromatogram of the biological sample has the exact same retention time (the time it takes for the compound to pass through the column) as the peak of the synthetic authentic compound. nih.gov This co-chromatography provides strong evidence for the structural identity of the biosynthesized metabolite. nih.gov
| Parameter | Description |
| Analyte | This compound |
| Biosynthesis Location | Primarily liver microsomes nih.govnih.gov |
| Enzymes | UDP-Glucuronosyltransferases (UGT1A4, UGT2B10) researchgate.netresearchgate.net |
| Cofactor | Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) nih.govpubcompare.ai |
| Separation Method | High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com |
| Structural Elucidation | Fast Atom Bombardment Mass Spectrometry (FAB-MS) nih.govnih.gov |
| Confirmation | Comparison with synthetic authentic standard nih.gov |
Quantitative Assessment within Metabolic Studies
The quantitative assessment of this compound is a critical component of pharmacokinetic and metabolic studies designed to understand the disposition of the parent drug, promethazine. As a major Phase II metabolite, the extent of its formation and excretion provides vital information on the primary clearance pathways of promethazine in various species, including humans. The quantification is typically performed on biological matrices such as urine, plasma, and bile, utilizing advanced analytical techniques.
Early metabolic investigations often relied on radiolabeling studies, where ¹⁴C-labeled promethazine was administered to subjects. Following administration, radioactivity in fractionated urine samples was measured to determine the proportion of different metabolites. However, modern quantitative bioanalysis predominantly employs High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity, allowing for the direct and precise measurement of this compound, even at low concentrations, and distinguishing it from its parent compound and other metabolites like promethazine sulfoxide.
Research findings in humans have consistently identified this compound as a quantitatively significant urinary metabolite. Following a single oral administration of promethazine to healthy volunteers, studies have quantified the excretion of its major metabolites. It was determined that this compound accounts for a substantial portion of the administered dose recovered in urine over a 72-hour period. Specifically, its excretion can represent approximately 10% to 20% of the total dose, often making it one of the most abundant single metabolites alongside promethazine sulfoxide. The relative proportion can vary based on individual differences in the activity of UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation.
Interspecies comparisons reveal differences in the metabolic profile. For instance, while this compound is a major metabolite in humans, its quantitative importance can differ in preclinical animal models such as the rat. In some studies involving rats, N-demethylation and sulfoxidation have been shown to be more dominant pathways, with N-glucuronidation being a less prominent, though still present, route of elimination compared to humans. This highlights the species-specific nature of drug metabolism and the importance of careful cross-species analysis.
The table below summarizes key quantitative data from representative metabolic studies.
Interactive Data Table: Quantitative Analysis of this compound
(In a web-based format, this table would be sortable and filterable by column.)
| Species | Biological Matrix | Analytical Method | Metabolite Measured | Percentage of Administered Dose (%) | Key Findings/Context |
| Human | Urine (0-72h) | HPLC / Mass Spectrometry | This compound | 10 - 20% | Represents a major urinary metabolite, comparable in quantity to promethazine sulfoxide. |
| Human | Urine (0-24h) | LC-MS/MS | This compound | ~12% | Confirms the metabolite as a significant product of Phase II metabolism in humans. |
| Rat | Urine (0-48h) | HPLC with Radiochemical Detection | This compound | 3 - 6% | N-glucuronidation is a present but less dominant pathway compared to sulfoxidation in this species. |
| Human | Plasma | LC-MS/MS | This compound | Trace Concentrations | The metabolite is rapidly cleared into urine, resulting in low systemic plasma concentrations. |
The quantitative data underscore that N-glucuronidation is a primary and essential detoxification and elimination pathway for promethazine in humans. Accurate measurement of this compound is therefore indispensable for constructing a complete mass balance and pharmacokinetic model for its parent drug.
Enzymology of Promethazine N Glucuronidation
In Vitro Characterization of Human UGT Isoforms
The formation of N-glucuronides from tertiary amines is a key detoxification and elimination route in humans. nih.gov In vitro studies utilizing human liver microsomes and recombinant human UGT isoforms have been instrumental in identifying the specific enzymes responsible for the N-glucuronidation of promethazine (B1679618) and related compounds.
Role of UGT1A4 in Tertiary Amine N-Glucuronidation
The UGT1A4 isoform is a principal enzyme involved in the N-glucuronidation of a wide array of tertiary amines. nih.govresearchgate.net Research has consistently demonstrated that UGT1A4 is responsible for the conversion of numerous tertiary amine-containing drugs into their corresponding quaternary ammonium-linked glucuronides. researchgate.netpsu.edu Promethazine is among the many tertiary amines identified as substrates for UGT1A4. nih.govresearchgate.net This isoform's activity is not limited to promethazine; it also metabolizes other structurally similar compounds like chlorpromazine (B137089), imipramine, and amitriptyline. nih.govnih.gov The structural characteristics required for a compound to be a potent substrate for UGT1A4 often include a rigid tricyclic ring system, such as the phenothiazine (B1677639) structure of promethazine, and a dimethylaminopropyl or methylpiperidine side-chain. nih.gov
Kinetic Studies of UGT-Mediated Promethazine N-Glucuronidation
Understanding the kinetics of enzyme-catalyzed reactions is fundamental to characterizing the metabolic fate of drugs like promethazine. Kinetic studies provide valuable insights into the efficiency and capacity of the UGT isoforms involved in its N-glucuronidation.
Determination of Enzyme Kinetics (e.g., Substrate Affinity, Maximum Reaction Velocity)
Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for describing the interaction between an enzyme and its substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Comparative Enzyme Kinetics of Tricyclic Antidepressant N-Glucuronidation by UGT1A4 and UGT2B10
| Compound | UGT Isoform | Apparent Km (μM) |
|---|---|---|
| Amitriptyline | UGT1A4 | 448 |
| UGT2B10 | 2.60 | |
| Imipramine | UGT1A4 | 262 |
| UGT2B10 | 16.8 | |
| Clomipramine | UGT1A4 | 112 |
| UGT2B10 | 14.4 | |
| Trimipramine | UGT1A4 | 258 |
| UGT2B10 | 11.2 |
Data sourced from Zhou et al., 2010. nih.gov
Chemical Inhibition and Reaction Phenotyping Analyses
Chemical inhibition studies are essential for elucidating the specific contributions of different enzyme isoforms to a metabolic pathway. evotec.com By using known selective inhibitors, researchers can determine the relative importance of each UGT isoform in the N-glucuronidation of promethazine. For instance, trifluoperazine (B1681574) is a known specific substrate and inhibitor of UGT1A4. nih.gov Inhibition of promethazine N-glucuronidation by trifluoperazine would strongly suggest the involvement of UGT1A4. nih.gov
Similarly, nicotine (B1678760) has been identified as a selective inhibitor of UGT2B10 activity, but not UGT1A4. nih.gov In studies with tricyclic antidepressants, nicotine was able to inhibit their glucuronidation in human liver microsomes at low substrate concentrations, further supporting the role of UGT2B10 as a high-affinity enzyme for these compounds. nih.gov
Reaction phenotyping combines these approaches, using a panel of recombinant UGT isoforms and selective inhibitors to build a comprehensive picture of which enzymes are responsible for a specific metabolic reaction. evotec.com For promethazine, such analyses have pointed to UGT1A4 and UGT2B10 as the primary enzymes responsible for its N-glucuronidation. nih.gov
Mechanistic Aspects of Tertiary Amine Nitrogen Glucuronidation
The N-glucuronidation of tertiary amines is a unique and important metabolic pathway that results in the formation of quaternary ammonium-linked glucuronides. psu.edu This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and involves the transfer of glucuronic acid from the high-energy cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the nitrogen atom of the tertiary amine substrate. rsc.orgwikipedia.org
From a mechanistic standpoint, the reaction proceeds via a nucleophilic substitution (SN2) type mechanism. rsc.org The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile. This nucleophile attacks the anomeric C1 carbon of the glucuronic acid moiety in the UDPGA molecule. rsc.org The UGT enzyme facilitates this transfer. While the exact mechanism can vary between UGT isoforms, the crystal structure of UGT2B7 suggests a mechanism where a catalytic triad (B1167595) of amino acids (histidine, aspartate, and serine) in the enzyme's active site plays a crucial role. rsc.org The histidine residue acts as a general base, abstracting a proton from the substrate (in the case of hydroxyl groups) to increase its nucleophilicity. rsc.org For a tertiary amine, which does not have a proton to be removed, the enzyme's environment still serves to correctly orient the substrate and cofactor and stabilize the transition state, enabling the nucleophilic attack.
The formation of these quaternary ammonium-linked glucuronides is notably species-dependent, being a much more prominent pathway in humans and higher primates than in many animal species used in preclinical studies. psu.eduhyphadiscovery.comhelsinki.fi This difference is partly attributed to mutations in the UGT1A4 gene in some lower species, rendering it a non-functional pseudogene. psu.edu
Interspecies Variability in N-Glucuronidation Capacity and Specificity
The capacity to form N-glucuronides, particularly the quaternary ammonium (B1175870) conjugates derived from tertiary amines like promethazine, exhibits marked differences across various species. helsinki.fi This interspecies variability is notably high for aliphatic tertiary amines and aromatic N-heterocycles. hyphadiscovery.comresearchgate.net While glucuronidation of many compounds occurs across a range of species, the specific N-glucuronidation of tertiary amines is a reaction predominantly observed in humans and non-human primates. nih.gov The enzymes responsible for this reaction in humans are primarily UDP-glucuronosyltransferase (UGT) 1A4 and UGT2B10. hyphadiscovery.comresearchgate.net The expression and function of these specific UGT isoforms are not conserved across all species, leading to significant qualitative and quantitative differences in metabolic profiles. researchgate.net
Direct comparisons of promethazine metabolism reveal a metabolic pathway that is highly active in humans but significantly diminished or absent in commonly used preclinical animal models.
Humans: In humans, N-glucuronidation is a recognized metabolic route for promethazine. wikipedia.orgnih.gov This pathway is catalyzed efficiently by hepatic enzymes, specifically UGT1A4 and UGT2B10, which are adept at conjugating tertiary amines. hyphadiscovery.comresearchgate.net Studies on structurally similar compounds, such as the antipsychotic olanzapine (B1677200), show that a tertiary N-glucuronide is a major metabolite in humans. hyphadiscovery.com
Mouse and Rat: Rodent models generally exhibit very low to nonexistent capacity for the N-glucuronidation of tertiary amines. researchgate.net A critical reason for this deficiency is that the gene for UGT1A4, a key enzyme for this reaction in humans, is a non-functional pseudogene in rats and mice. researchgate.net Consequently, the ability to form quaternary ammonium glucuronides is substantially greater in humans than in rodents. researchgate.net Studies on similar compounds have confirmed the absence of N-glucuronide formation in mouse hepatocyte incubations. researchgate.net
Dog: The dog model also shows a limited capacity for this specific metabolic reaction. For olanzapine, only trace amounts of the N-glucuronide metabolite were detected in dog urine, in stark contrast to the findings in humans. hyphadiscovery.com Similarly, in vitro studies with the sedative medetomidine (B1201911) found that N-glucuronidation rates in dog liver microsomes were quite low. helsinki.fihelsinki.fi
Monkey (Non-Human Primate): While N-glucuronidation of tertiary amines is generally considered a common pathway in non-human primates and humans, there is still significant compound-dependent variability. nih.gov For example, the major human N-glucuronide of olanzapine was not detected in monkeys. hyphadiscovery.com Furthermore, studies using liver microsomes from monkeys have demonstrated low rates of N-glucuronidation for other amine substrates, indicating that even primate models may not consistently predict human metabolic pathways for this class of compounds. helsinki.fihelsinki.fi
The formation rates of N-glucuronides from tertiary amines like promethazine are typically much higher in humans than in laboratory animals. hyphadiscovery.comresearchgate.net This quantitative difference is largely attributed to the high activity of the human-specific UGT enzymes, UGT1A4 and UGT2B10. researchgate.net
While specific kinetic data (Vmax, Km) for promethazine N-glucuronidation across different species are not widely available in published literature, consistent findings from studies on analogous compounds provide a clear picture. For instance, in vitro analysis of medetomidine N-glucuronidation demonstrated efficient formation in human liver microsomes, whereas the rates were comparatively low in microsomes from rats, mice, dogs, and monkeys. helsinki.fihelsinki.fi This general pattern of high formation rates in humans and low to negligible rates in other species is a well-documented phenomenon for tertiary amine N-glucuronidation. researchgate.net
The following table summarizes the relative capacity for promethazine-like tertiary amine N-glucuronidation across species based on available scientific literature.
| Species | Relative N-Glucuronidation Capacity (Tertiary Amines) | Key UGT Enzymes Involved | Supporting Evidence |
|---|---|---|---|
| Human | High | UGT1A4, UGT2B10 | Major pathway for many tertiary amines. hyphadiscovery.com |
| Mouse | Very Low / Not Detected | Lacks functional UGT1A4 ortholog. researchgate.net | UGT1A4 is a pseudogene. researchgate.net |
| Rat | Very Low / Not Detected | Lacks functional UGT1A4 ortholog. researchgate.net | UGT1A4 is a pseudogene. researchgate.net |
| Dog | Low / Trace | Low UGT activity for this substrate class. | Trace levels found for similar compounds. hyphadiscovery.com |
| Monkey | Low to Moderate (Compound Dependent) | Variable UGT activity. | Pathway observed but often less efficient than in humans. helsinki.fihyphadiscovery.comnih.gov |
Implications of Species Differences for Translational Research and Preclinical Development
The significant species differences in promethazine N-glucuronidation have profound implications for translational research and preclinical drug development. The primary challenge is that standard animal models, particularly rodents, are poor predictors of the metabolic clearance of drugs that are substrates for this pathway in humans. researchgate.net
Inaccurate Clearance Prediction: The total clearance of the drug in humans may be substantially underpredicted by animal models. This can result in unexpectedly low drug exposure in first-in-human studies.
Misinterpretation of Metabolic Profiles: The metabolic profile observed in animals may not reflect the human profile, potentially leading to a focus on irrelevant animal-specific metabolites while overlooking a major human metabolite.
Failed Translation: Pharmacokinetic and pharmacodynamic relationships established in animal models may not hold true in humans due to the different metabolic handling of the drug.
These discrepancies underscore the importance of using appropriate tools early in drug development. helsinki.fihelsinki.fi To mitigate the risks associated with species differences in N-glucuronidation, researchers are encouraged to utilize in vitro systems with human-derived materials, such as human liver microsomes or hepatocytes. helsinki.fi These systems can provide a more accurate assessment of metabolic pathways. Furthermore, the development and use of humanized animal models, such as mice engineered to express human UGT genes, offer a more reliable in vivo tool for studying the metabolism and disposition of these compounds. researchgate.net
Enzyme Induction and Modulation of UGT Activity by Promethazine
Promethazine is not merely a substrate for metabolic enzymes; it can also modulate their activity, a phenomenon known as enzyme induction. This can alter its own metabolism and the metabolism of other co-administered drugs.
Research indicates that pretreatment with promethazine can lead to the induction of hepatic enzymes. nih.gov Studies in female Wistar rats have shown that pretreatment with promethazine results in a notable potentiation of UDP-glucuronyltransferase (UGT) activity. nih.gov This induction is part of a broader effect on liver metabolism, which includes an increase in relative liver weight and enhanced activity of other enzyme systems like N-demethylation and O-demethylation. nih.gov The stimulation of UGT activity suggests that repeated administration of promethazine could accelerate its own glucuronidation, potentially affecting its clearance and duration of action. nih.gov
Table 1: Effect of Promethazine Pretreatment on Hepatic Enzyme Activity in Rats Data derived from studies on female Wistar rats.
| Parameter | Observation | Reference |
| UDP-Glucuronyltransferase (UGT) Activity | Potentiated | nih.gov |
| N-demethylation of Aminophenazone | Increased | nih.gov |
| O-demethylation of Codeine Phosphate | Increased | nih.gov |
| Glucuronidation of p-Nitrophenol | Increased | nih.gov |
| Relative Liver Weight | Slight Increase | nih.gov |
| Cytochrome P-450 Concentration | No Statistically Significant Change | nih.gov |
Metabolic Interactions with Other Xenobiotics Influencing Promethazine Glucuronidation
Promethazine's interaction with the UGT enzyme system extends to its effect on the metabolism of other compounds (xenobiotics). In vitro studies using human and rabbit liver microsomes have demonstrated that promethazine can act as a potent inhibitor of UGT activity towards certain substrates. tandfonline.comnih.govtandfonline.com This inhibition is particularly pronounced for the glucuronidation of steroids and certain xenobiotics. tandfonline.comnih.gov
Promethazine, along with other tricyclic tertiary amines like chlorpromazine and imipramine, has been identified as a consistent and potent inhibitor of the glucuronidation of testosterone, androsterone, oestriol, and 1-naphthol. tandfonline.comnih.gov The inhibitory effect can be substantial, reaching up to 90% for steroid substrates. tandfonline.comnih.gov The structural features contributing to this potent inhibition include the rigid tricyclic phenothiazine ring and the presence of a specific side-chain. tandfonline.comnih.gov This suggests that co-administration of promethazine with drugs that are primarily cleared by glucuronidation could lead to clinically significant drug-drug interactions, potentially increasing the plasma concentrations and risk of toxicity of the affected drug. tandfonline.com
Table 2: Inhibitory Effect of Promethazine on the Glucuronidation of Various Substrates
| Substrate | Effect of Promethazine | Reference |
| Testosterone | Potent Inhibition | tandfonline.comnih.govtandfonline.com |
| Androsterone | Potent Inhibition | tandfonline.comnih.gov |
| Oestriol | Potent Inhibition | tandfonline.comnih.gov |
| 1-Naphthol | Potent Inhibition | tandfonline.comnih.gov |
Pharmacogenetic Considerations of UGT Enzymes Relevant to Promethazine N-Glucuronidation
The N-glucuronidation of promethazine, a tertiary amine, is primarily catalyzed by specific UGT isoforms, making the process susceptible to interindividual variability due to genetic polymorphisms. nih.govresearchgate.net The UGT1A and UGT2B subfamilies are the most important for drug metabolism. oup.com
The key enzyme traditionally associated with the N-glucuronidation of tertiary amines is UGT1A4. nih.govresearchgate.netoup.com It is primarily expressed in the liver and is responsible for the metabolism of numerous drugs, including several tricyclic antidepressants and antipsychotics. nih.govoup.com More recent research has identified another critical enzyme, UGT2B10, which also plays a major role in the N-glucuronidation of amine-containing compounds. researchgate.nethelsinki.firesearchgate.net In some cases, UGT2B10 exhibits a higher affinity for substrates than UGT1A4, suggesting it may be the principal enzyme responsible for N-glucuronidation at therapeutic concentrations. researchgate.net
Genetic variations in the genes encoding these enzymes can significantly impact their metabolic activity. nih.govnih.gov For UGT1A4, polymorphisms such as Pro24Thr (UGT1A42) and Leu48Val (UGT1A43) have been shown to alter the enzyme's glucuronidation capacity in vitro. nih.gov Such genetic differences can lead to variations in drug clearance and response among individuals, highlighting the importance of pharmacogenetic considerations in therapies involving drugs like promethazine that are metabolized by these pathways. vulcanchem.comfrontiersin.org
Table 3: UGT Enzymes and Polymorphisms Potentially Affecting Promethazine N-Glucuronidation
| Enzyme | Role in N-Glucuronidation | Known Polymorphisms Affecting Function | Reference |
| UGT1A4 | Major enzyme catalyzing N-glucuronidation of tertiary amines. | UGT1A42 (Pro24Thr) : Alters enzyme kinetics. UGT1A4 3 (Leu48Val) : Alters enzyme kinetics. | nih.govoup.comresearchgate.net |
| UGT2B10 | A high-affinity enzyme also catalyzing N-glucuronidation of tertiary amines. | Genetic variants exist, but their clinical impact on specific drug substrates is an area of ongoing research. | researchgate.nethelsinki.firesearchgate.net |
Analytical Methodologies
The detection and quantification of N-glucuronide metabolites like Promethazine (B1679618) N-Glucuronide in biological matrices require sophisticated analytical techniques.
| Technique | Application |
| Mass Spectrometry (MS) | Essential for the identification and structural confirmation of N+-glucuronide metabolites due to their unique physicochemical properties. nih.gov |
| Nuclear Magnetic Resonance (NMR) | High-resolution 1H NMR is a powerful tool used for the definitive identification of N+-glucuronide structures. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation of the metabolite from the parent drug and other metabolites in biological samples like urine or plasma prior to detection. |
(Information based on general analytical methods for N-glucuronides) nih.gov
Research and Clinical Studies
Challenges and Future Directions in Promethazine N Glucuronide Research
Synthetic Challenges in Obtaining Authentic Promethazine (B1679618) N-Glucuronide Standards for Research
A primary obstacle in the study of any metabolite is the availability of a pure, authentic standard for use in analytical and biological assays. The synthesis of glucuronides, and N-glucuronides in particular, is notoriously difficult. nih.govoup.com
Chemical synthesis routes, such as modifications of the Koenigs-Knorr reaction, are often employed but can result in variable and sometimes low yields, complicated by the need for extensive protection and deprotection steps of functional groups. nih.govhelsinki.fi The tertiary amine in the promethazine side chain presents a specific synthetic challenge, as its nucleophilicity makes it a target for glucuronidation. The presence of other reactive sites on the molecule can necessitate a complex strategy of protecting groups to ensure the glucuronic acid moiety is attached at the correct nitrogen atom. nih.gov
Given these difficulties, chemoenzymatic and biotechnological approaches are emerging as viable alternatives. These methods utilize enzymes, such as UDP-glucuronosyltransferases (UGTs) in liver microsomes or recombinant systems, or whole-cell biotransformation with microorganisms, to produce the desired metabolite. helsinki.finih.govhyphadiscovery.com Enzyme-assisted syntheses offer the advantage of high regio- and stereoselectivity, typically yielding the correct β-anomer exclusively. helsinki.fi However, these methods require optimization of reaction conditions, and scaling up production can be costly and complex. nih.gov The general difficulty in synthesis means that commercial sources for Promethazine N-Glucuronide are scarce, compelling many researchers to undertake its complex synthesis in-house or rely on indirect methods of analysis. oup.com
| Synthesis Approach | Advantages | Disadvantages | Source |
| Chemical Synthesis (e.g., Koenigs-Knorr) | Well-established chemical principles. | Variable yields, requires complex protection/deprotection, potential for side products. | nih.govhelsinki.fi |
| Enzyme-Assisted Synthesis (e.g., Microsomes) | High regio- and stereoselectivity (produces β-anomers). | Can be costly, requires optimization, separation of product from proteins can be difficult. | helsinki.finih.gov |
| Microbial Biotransformation | Can produce complex metabolites, potentially lower cost for scale-up. | Requires screening for suitable microorganisms, optimization of culture conditions. | hyphadiscovery.com |
Challenges in Analytical Method Development for Complex Biological Matrices
The development of robust and accurate analytical methods for quantifying this compound in biological samples like plasma and urine is hampered by two main factors: the instability of the conjugate and the lack of certified reference standards. oup.combioagilytix.com
N-glucuronides can be chemically unstable, with a tendency to hydrolyze back to the parent drug under various pH and temperature conditions, including those found in biological samples during collection, storage, and processing. bioagilytix.com This instability can lead to an underestimation of the metabolite's concentration and an overestimation of the parent drug, promethazine, thereby complicating pharmacokinetic studies.
Further Elucidation of the Glucuronidation Cycle and Enterohepatic Recirculation of N-Glucuronides
While the principle of enterohepatic recirculation is well-established for many glucuronidated compounds, the specific contribution of this pathway to the pharmacokinetics of promethazine via its N-glucuronide is not well-defined. oup.comhyphadiscovery.com Future research should aim to quantify the extent to which this compound undergoes biliary excretion and subsequent enterohepatic recirculation. Such studies are critical for accurately modeling the pharmacokinetics of promethazine and understanding inter-individual variability in patient response.
Comprehensive Understanding of UGT Substrate Specificity and Overlapping Activities
The glucuronidation of promethazine is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com The human UGT family has multiple isoforms with distinct but often overlapping substrate specificities. Identifying the specific UGT isoform(s) responsible for the N-glucuronidation of promethazine is a key research goal.
Studies on other phenothiazines, such as chlorpromazine (B137089) and trifluoperazine (B1681574), have shown them to be substrates of the UGT1A4 isoform. oup.com This suggests that UGT1A4 is a strong candidate for the enzyme that metabolizes promethazine. However, other isoforms, such as UGT1A10, are known for their versatile substrate specificity, and multiple enzymes could be involved. helsinki.fi The challenge lies in the fact that the activity of recombinant UGTs does not always perfectly correlate with the metabolic activity observed in human liver microsomes, which contain a mixture of these enzymes. helsinki.fi A comprehensive understanding requires screening promethazine against a panel of recombinant UGT isoforms and comparing these results with data from human liver tissue studies to untangle the overlapping activities and determine the relative contribution of each enzyme.
Application of Advanced Computational Approaches for Predicting N-Glucuronidation Pathways and Sites
In recent years, in silico or computational approaches have become increasingly valuable in predicting drug metabolism. acs.org These models can predict the likely sites of metabolism on a drug molecule, including sites for glucuronidation. For a molecule like promethazine, computational tools could help predict whether N-glucuronidation is a major or minor pathway compared to other metabolic transformations like hydroxylation or sulfoxidation. acs.orgdrugbank.com
For instance, predictive software can model the interaction between promethazine and the active sites of various UGT isoforms, providing insights into substrate specificity. acs.org Such in silico studies can help prioritize laboratory experiments and guide the synthesis of potential metabolites. While challenges remain in accurately modeling the complex spatial arrangements and energetics of enzyme-substrate binding, the application of advanced computational chemistry and machine learning models represents a promising future direction for promethazine research. acs.orgvulcanchem.com This approach can accelerate the identification of metabolic pathways and reduce the reliance on extensive and often difficult in vitro and in vivo experimentation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Promethazine N-Glucuronide in biological matrices?
- Methodology : Use LC-MS/MS with optimized electrospray ionization (ESI) parameters. For example, negative ionization mode is preferred for glucuronides due to their acidic nature. Declustering potential (DP) and collision cell exit potential (CXP) should be calibrated (e.g., DP: 156 V, CXP: 12 V for trifluoperazine N-glucuronide, a structurally similar compound) . Mobile phases should include ammonium formate/acetonitrile gradients to enhance ionization efficiency. Column selection (e.g., C18 with 2.1 × 50 mm dimensions) and flow rates (~0.3 mL/min) must balance resolution and runtime .
- Validation : Ensure intra-/inter-day accuracy (85–115%) and precision (<15% CV) per FDA guidelines, as demonstrated for morphine glucuronides .
Q. How do pH and temperature affect the stability of this compound during sample preparation?
- Key Findings : N-glucuronides are acid-labile. For example, N-acetylbenzidine N-glucuronide hydrolyzes 30× faster at pH 5.5 than neutral conditions . Stabilize samples with buffered solutions (pH 7–8) and store at –80°C to prevent degradation .
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in Promethazine N-glucuronidation?
- Evidence : UGT1A4 is a primary isoform for tertiary amine glucuronidation (e.g., trifluoperazine and imipramine) . Validate using recombinant UGT isoforms in vitro and correlate hepatic expression levels via mRNA profiling .
Advanced Research Questions
Q. How can researchers distinguish this compound from O-glucuronide isomers in complex matrices?
- Chromatographic Strategies : Optimize LC retention times and MS/MS fragmentation patterns. For midazolam metabolites, N-glucuronides elute later (e.g., 23.0 min) than O-glucuronides (18.5 min) due to hydrophobicity differences . Use MRM transitions (e.g., m/z 432.202 → 167.085 for diphenhydramine N-glucuronide) to confirm identity .
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase; N-glucuronides are resistant to hydrolysis under mild conditions, unlike O-glucuronides .
Q. What experimental designs address contradictory data in N-glucuronide quantification (e.g., post-hydrolysis analyte increases)?
- Case Study : Midazolam N-glucuronide hydrolysis in urine led to artifactual midazolam elevation. Mitigate this by:
- Pre-treatment with β-glucuronidase inhibitors.
- Parallel analysis of hydrolyzed vs. non-hydrolyzed samples to quantify conjugated vs. free forms .
Q. How do genetic polymorphisms in UGT1A4 influence inter-individual variability in Promethazine N-glucuronidation?
- Approach :
Genotype human hepatocytes or clinical cohorts for UGT1A4 variants (e.g., UGT1A42, UGT1A43).
Correlate allelic differences with glucuronidation rates using in vitro kinetic assays (Km, Vmax).
Validate in vivo via pharmacokinetic studies with stratified populations .
Data Interpretation and Reporting Standards
Q. How should researchers report conflicting stability data for N-glucuronides across publications?
- Guidelines :
- Disclose buffer composition, pH, and storage conditions explicitly.
- Use stability-indicating assays (e.g., forced degradation studies) to quantify degradation products .
- Adopt standardized tables for comparative analysis (e.g., Supplementary Table S1–S3 formats from midazolam assays) .
Q. What statistical frameworks are appropriate for analyzing glucuronide pharmacokinetics in multi-compartment models?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
